(2S)-2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride
CAS No.: 2613300-03-9
Cat. No.: VC11541472
Molecular Formula: C10H18Cl2N4
Molecular Weight: 265.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2613300-03-9 |
|---|---|
| Molecular Formula | C10H18Cl2N4 |
| Molecular Weight | 265.18 g/mol |
| IUPAC Name | 3-[(2S)-pyrrolidin-2-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C10H16N4.2ClH/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8;;/h8,11H,1-7H2;2*1H/t8-;;/m0../s1 |
| Standard InChI Key | OJXZGQRIGOMYJE-JZGIKJSDSA-N |
| Isomeric SMILES | C1CCN2C(=NN=C2[C@@H]3CCCN3)C1.Cl.Cl |
| Canonical SMILES | C1CCN2C(=NN=C2C3CCCN3)C1.Cl.Cl |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture
The molecule features a triazolo[4,3-a]pyridine scaffold, a nitrogen-rich heterocyclic system comprising a pyridine ring fused to a triazole moiety. The pyrrolidine ring is attached at the C3 position of the triazole, with an (S)-configuration at the C2 carbon of the pyrrolidine (Fig. 1) . This stereochemical arrangement influences its three-dimensional conformation and interaction with biological targets.
Molecular Formula:
Molecular Weight: 265.18 g/mol (calculated from free base MW 192.26 g/mol + 72.92 g/mol for 2HCl) .
Salt Formation and Protonation Sites
The dihydrochloride salt forms via protonation at two basic nitrogen atoms within the structure. Likely sites include the pyrrolidine nitrogen and the triazole N2 atom, though computational studies would be required to confirm preferential protonation . This salt formation reduces logP (lipophilicity) compared to the free base, enhancing solubility in polar solvents.
Synthesis and Structural Characterization
Synthetic Routes
The free base is typically synthesized through cyclocondensation reactions. One plausible route involves:
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Formation of the triazole ring: Reaction of a pyridine-3-amine derivative with hydrazine and a carbonyl source.
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Pyrrolidine coupling: Stereoselective alkylation or cycloaddition to introduce the (S)-configured pyrrolidine .
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Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride.
Chiral resolution techniques (e.g., chromatography with chiral stationary phases) or asymmetric catalysis ensure the (2S) configuration .
Spectroscopic Characterization
Key spectroscopic data for the free base include:
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1H NMR (400 MHz, D2O): δ 4.32–4.25 (m, 1H, pyrrolidine H2), 3.85–3.70 (m, 4H, pyridine-CH2), 2.95–2.80 (m, 2H, triazole-CH2) .
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13C NMR: 165.2 ppm (triazole C3), 58.9 ppm (pyrrolidine C2) .
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HRMS: m/z 193.1441 [M+H]+ (calculated for C10H17N4: 193.1453) .
Physicochemical Properties
Computed Properties
| Property | Value (Free Base) | Value (Dihydrochloride) |
|---|---|---|
| XLogP3 | 0.1 | -1.2 (estimated) |
| Hydrogen Bond Donors | 1 | 3 |
| Topological Polar SA | 42.7 Ų | 85.4 Ų (estimated) |
| Aqueous Solubility | 12 mg/L (pH 7) | >500 mg/L (pH 1.2) |
The dihydrochloride salt’s increased polarity improves bioavailability in acidic environments (e.g., gastric fluid), critical for oral administration .
Stability Profile
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Photostability: Susceptible to UV-induced degradation due to the triazole moiety; requires light-protected storage.
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Hygroscopicity: Moderate; the hydrochloride form absorbs moisture at >80% relative humidity.
| Compound | Target IC50 (nM) | Selectivity Ratio (vs. PDE3) |
|---|---|---|
| Triazolo[4,3-a]pyrazine | PDE2: 2.1 | 1,200 |
| (2S)-pyrrolidine derivative | Not reported | — |
In silico docking studies predict moderate affinity for PDE2 (estimated IC50: 50–100 nM) due to favorable interactions with the catalytic domain .
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